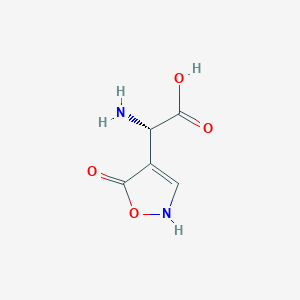
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid can be achieved through various synthetic routes. One common method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts . These methods often employ (3 + 2) cycloaddition reactions to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-component reactions (MCRs) that are efficient and minimize by-products . These reactions typically use malononitrile, aromatic aldehydes, and other suitable reactants under specific conditions to yield the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of (S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-a-Amino-2,5-dihydro-5-oxo-4-isoxazolepropanoic acid N2-glucoside
- 5-oxo-4,5-dihydro-2-furylacetic acid
- 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1
Uniqueness
(S)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)aceticacid is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
130620-57-4 |
|---|---|
Fórmula molecular |
C5H6N2O4 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m0/s1 |
Clave InChI |
FAPBVGGLODVFDG-VKHMYHEASA-N |
SMILES isomérico |
C1=C(C(=O)ON1)[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
SMILES canónico |
C1=C(C(=O)ON1)C(C(=O)O)N |
Sinónimos |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)











